molecular formula C13H18O8 B155972 Isotachioside CAS No. 31427-08-4

Isotachioside

Cat. No. B155972
CAS RN: 31427-08-4
M. Wt: 302.28 g/mol
InChI Key: LWEHRPZXRYZMDC-UJPOAAIJSA-N
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Description

Asymmetric Synthesis of Isoquinoline Alkaloids

Isoquinoline alkaloids are a group of natural products known for their diverse structures and significant biological and pharmaceutical activities. The asymmetric synthesis of these compounds has evolved over the past decade, utilizing both traditional methods and innovative strategies. Traditional syntheses have been stereochemically modified, including the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions. Additionally, new methods have been developed, focusing on the formation of bonds within the isoquinoline core and the introduction of substituents at specific positions. Biocatalytic techniques have also been reviewed, highlighting the advancements in the field of chiral nonracemic isoquinoline alkaloid synthesis .

Chemical Synthesis and Tyrosinase-Inhibitory Activity of Isotachioside

Isotachioside and its related glycosides, isolated from Isotachis japonica and Protea neriifolia, are analogs of arbutin, a known tyrosinase inhibitor. The synthesis of isotachioside and its derivatives was achieved through Schmidt glycosylation. The tyrosinase inhibitory activity of these compounds was evaluated, with isotachioside itself not showing significant inhibition even at high concentrations. However, derivatives lacking methyl and benzoyl groups exhibited inhibitory effects, with the glucoside derivative being the most potent. This suggests that the structural combination of resorcinol and glucose plays a crucial role in tyrosinase inhibition .

Tachioside, an Antioxidative Phenolic Glycoside from Bamboo Species

Tachioside, a phenolic glycoside found in various bamboo species, has demonstrated significant antioxidative properties. Its radical scavenging activity and antioxidant capacity were assessed and found to be comparable to that of L-ascorbic acid. The compound was isolated from both culm and leaf extracts of bamboo, with Phyllostachys bambusoides culm containing the highest amount of tachioside. This discovery adds to the understanding of the antioxidative potential of natural compounds found in bamboo species .

Scientific Research Applications

  • Tyrosinase-Inhibitory Activity : Isotachioside and its related glycosides, due to their structural similarity to arbutin, a known tyrosinase inhibitor, have been synthesized and evaluated for their tyrosinase inhibitory activity. It was found that isotachioside and similar derivatives lacked significant tyrosinase inhibition (Matsumoto, Nakajima, Iwadate, & Nihei, 2018).

  • Anti-allergic Inflammatory Activities : A study on the stems of Lindera obtusiloba Blume isolated phenolic glycosides, including isotachioside. These compounds were examined for their anti-allergic inflammatory activities, specifically their effects on histamine release and gene expressions of tumor necrosis factor (TNF)-α and interleukin (IL)-6 in human mast cells (Choi, Lee, Kim, Na, Kim, & Lee, 2013).

  • Anti-inflammatory Potential : Isotachioside and other phenolic derivatives from the twigs of Betula schmidtii showed anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide-activated cells (Park, Cha, Subedi, Kim, & Lee, 2019).

  • Antioxidant and Enzyme Inhibitory Activities : Extracts from Sarcolobus globosus, which include isotachioside among other phenolic glycosides, were evaluated for their antioxidant and 15-lipoxygenase inhibitory activities. This suggests potential applications of isotachioside in managing oxidative stress-related conditions (Wangensteen, Miron, Alamgir, Rajia, Samuelsen, & Malterud, 2006).

  • DNA Cleavage Activity : Studies on Polygonum cuspidatum identified isotachioside as one of the compounds with significant DNA cleavage activity. This indicates potential applications in genetic and molecular biology research (Li, 2003).

  • Pharmacological Significance in Traditional Medicine : Research on roots of Actinidia macrosperma isolated compounds like isotachioside for the first time, highlighting its pharmacological significance in traditional medicine (Ding, Wang, & Wang, 2007).

  • Isolation from Various Plant Species : Isotachioside has been isolated from various plant species, such as Spiraea prunifolia var. simpliciflora, indicating its widespread occurrence in nature and potential for various applications (Kim, Song, Cho, Kwon, Song, Ahn, Kang, & Baek, 2015).

Safety And Hazards

The safety data sheet for Isotachioside indicates that it is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, or if ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2-methoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O8/c1-19-8-4-6(15)2-3-7(8)20-13-12(18)11(17)10(16)9(5-14)21-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEHRPZXRYZMDC-UJPOAAIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317741
Record name Isotachioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isotachioside

CAS RN

31427-08-4
Record name Isotachioside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31427-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isotachioside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
226
Citations
T Matsumoto, T Nakajima, T Iwadate, K Nihei - Carbohydrate research, 2018 - Elsevier
Isotachioside (1) and its related natural product 2 are isolated from Isotachis japonica and Protea neriifolia, respectively, and are categorized as analogs of arbutin (3), a tyrosinase …
Number of citations: 18 www.sciencedirect.com
Y Asakawa, M Toyota, LJ Harrison - Phytochemistry, 1985 - Elsevier
… japonica also contained two glucosides, isotachioside (10) and stigmasteryl 38-glucoside (13). The … Thus, the structure of isotachioside was assigned as 2-methoxy-4-hydroxyphenyl …
Number of citations: 55 www.sciencedirect.com
S Inoshiri, M Sasaki, H Kohda, H Otsuka, K Yamasaki - Phytochemistry, 1987 - Elsevier
… -lOpDglucopyranoside (isotachioside). The … (isotachioside) has been isolated from the liverwort, Isotachis japonica Steph [7]. The reported physicochemical properties of isotachioside …
Number of citations: 196 www.sciencedirect.com
B Li, DM Zhang, YM Luo, XG Chen - Chemical and Pharmaceutical …, 2006 - jstage.jst.go.jp
Lasianthus acuminatissimus MERR., The structural elucidation of these anthraquinones was mainly established on the basis of 1D and 2D NMR and HR-MS spectroscopic analysis. …
Number of citations: 64 www.jstage.jst.go.jp
G Kazantzoglou, P Magiatis… - Journal of natural …, 2009 - ACS Publications
… It should be noted that (+)-cis-8-hydroxycalamene, the four ferulic acid esters, broussonin B, and isotachioside were isolated for the first time from a plant of the Polygonaceae family. …
Number of citations: 19 pubs.acs.org
H Wangensteen, A Miron, M Alamgir, S Rajia… - Fitoterapia, 2006 - Elsevier
… (villosinol and 6-oxo-6a,12a-dehydrodeguelin), one isoflavone (genistin) and four phenolic glycosides (vanillic acid 4-O-β-d-glucoside, glucosyringic acid, tachioside and isotachioside) …
Number of citations: 55 www.sciencedirect.com
M Yoshimura, K Ochi, H Sekiya, E Tamai… - Chemical and …, 2017 - jstage.jst.go.jp
Mousouchiku extract is prepared from the bamboo-sheath of Phyllostachys heterocycla MITF.(Poaceae), and is registered as a food manufacturing agent in the List of Existing Food …
Number of citations: 12 www.jstage.jst.go.jp
TT Minh, NH Thu, HK Toan, TT Quang, NTV Thanh… - Rec Nat Prod, 2022 - acgpubs.org
Figure S1: HR-ESI Mass Spectrum of 1 (4-(3ʹ-O-sulfate-4ʹ-hydroxyphenyl)-2-butanone) 3 Figure S2: 1H-NMR (500 MHz, DMSO) Spectrum of 1 4 Figure S3: 13C-NMR (125 MHz, …
Number of citations: 5 www.acgpubs.org
JG Koffi, R Keumoe, CAN Ngansop, DUK Kagho… - Chemical Data …, 2021 - Elsevier
… Germanicol caffeoyl ester (3), the (1:1) mixture of isoxanthochymol (18)/cycloxanthochymol (19), and the (1:1) mixture of tachioside (10)/isotachioside (11) displayed potent …
Number of citations: 3 www.sciencedirect.com
XN Zhong, H Otsuka, T Ide, E Hirata, Y Takeda - Phytochemistry, 1999 - Elsevier
… Further investigation has furnished the known phenolic glucosides; tachioside (1) and isotachioside (2), and five new hydroquinone diglycoside acyl esters, seguinosides G–K (3–7), …
Number of citations: 88 www.sciencedirect.com

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